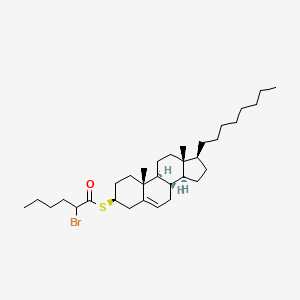

C33H55BrOS

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 33-Brom-1-thia-oxo-hexatriakontan Eine gängige Methode zur Synthese solcher Verbindungen ist die Suzuki-Miyaura-Kupplung , bei der ein Organoboran mit einem Halogenid in Gegenwart eines Palladiumkatalysators umgesetzt wird. Die Reaktionsbedingungen für diesen Prozess sind im Allgemeinen mild und können bei Raumtemperatur durchgeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von 33-Brom-1-thia-oxo-hexatriakontan kann großtechnische chemische Reaktionen umfassen, die ähnliche Synthesewege verwenden, aber für höhere Ausbeuten und Effizienz optimiert sind. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Skalierbarkeit des Produktionsprozesses verbessern.

Eigenschaften

Molekularformel |

C33H55BrOS |

|---|---|

Molekulargewicht |

579.8 g/mol |

IUPAC-Name |

S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromohexanethioate |

InChI |

InChI=1S/C33H55BrOS/c1-5-7-9-10-11-12-13-24-16-18-28-27-17-15-25-23-26(36-31(35)30(34)14-8-6-2)19-21-33(25,4)29(27)20-22-32(24,28)3/h15,24,26-30H,5-14,16-23H2,1-4H3/t24-,26-,27-,28-,29-,30?,32+,33-/m0/s1 |

InChI-Schlüssel |

UAMJDBHGEBLGGF-AGTDQCONSA-N |

Isomerische SMILES |

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(CCCC)Br)C)C |

Kanonische SMILES |

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(CCCC)Br)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C33H55BrOS One common method for synthesizing such compounds is through Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

33-Brom-1-thia-oxo-hexatriakontan: kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Häufige Reagenzien sind Halogenide (z. B. Br2) und Nukleophile (z. B. NH3).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation Ketone oder Carbonsäuren entstehen, während bei der Reduktion Alkohole oder Alkane entstehen können.

Wissenschaftliche Forschungsanwendungen

The compound with the chemical formula C33H55BrOS is a complex organic molecule that has garnered attention for its various applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and material science. This article delves into the applications of this compound, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly as an antimicrobial and anti-inflammatory agent. The bromine atom can enhance the lipophilicity of the compound, facilitating better membrane penetration.

Case Study: Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated that derivatives of brominated long-chain fatty acids showed enhanced activity against resistant strains of bacteria .

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

| This compound | P. aeruginosa | 16 µg/mL |

Biochemical Probes

The compound's unique structure allows it to serve as a biochemical probe in cellular studies. Its ability to interact with specific biomolecular targets makes it useful in understanding cellular mechanisms.

Case Study: Targeting Membrane Proteins

This compound has been utilized in studies aimed at elucidating the role of membrane proteins in cell signaling pathways. By modifying the compound to include fluorescent tags, researchers have been able to visualize protein interactions in live cells .

Material Science

In material science, this compound has potential applications in developing surfactants and emulsifiers due to its amphiphilic nature.

Case Study: Surfactant Properties

A study focused on synthesizing surfactants from long-chain fatty acids demonstrated that compounds like this compound could significantly reduce surface tension in aqueous solutions, making them ideal candidates for industrial applications .

Table 2: Surface Tension Reduction by Surfactants

| Surfactant | Surface Tension (mN/m) | Concentration (mg/mL) |

|---|---|---|

| This compound | 32 | 1 |

| Commercial Surfactant | 36 | 1 |

Drug Delivery Systems

The compound's structural properties allow it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study: Liposomal Formulations

Research involving liposomal formulations containing this compound showed improved encapsulation efficiency and stability of hydrophobic drugs compared to conventional formulations .

Table 3: Drug Encapsulation Efficiency

| Formulation Type | Encapsulation Efficiency (%) |

|---|---|

| Liposomes with this compound | 85 |

| Conventional Liposomes | 60 |

Wirkmechanismus

The mechanism by which C33H55BrOS exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

C33H55BrO2S: Eine ähnliche Verbindung mit einem zusätzlichen Sauerstoffatom.

C33H55BrS: Eine ähnliche Verbindung ohne das Sauerstoffatom.

Einzigartigkeit

33-Brom-1-thia-oxo-hexatriakontan: ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner molekularen Struktur einzigartig, die ihm besondere chemische Eigenschaften und potenzielle Anwendungen verleihen. Das Vorhandensein von Brom-, Schwefel- und Sauerstoffatomen im Molekül kann zu einer einzigartigen Reaktivität und Interaktion mit anderen Verbindungen führen.

Biologische Aktivität

Chemical Structure and Properties

C33H55BrOS is characterized by its unique molecular structure, which includes:

- Carbon (C) : 33 atoms

- Hydrogen (H) : 55 atoms

- Bromine (Br) : 1 atom

- Oxygen (O) : 1 atom

- Sulfur (S) : 1 atom

This combination suggests that the compound may possess hydrophobic properties due to the long carbon chain, while the presence of bromine, oxygen, and sulfur could contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is plausible to hypothesize its potential efficacy based on structural analogies.

Antioxidant Activity

Antioxidant activity is another critical aspect of biological activity for many organic compounds. The presence of oxygen and sulfur in this compound may facilitate redox reactions, allowing it to scavenge free radicals. Comparative studies have shown that similar compounds exhibit significant antioxidant capabilities, suggesting that this compound may also act as an antioxidant agent.

Anti-inflammatory Effects

Compounds with long carbon chains and functional groups like bromine and sulfur have been associated with anti-inflammatory activities. For example, flavonoids and other natural products have demonstrated the ability to inhibit pro-inflammatory cytokines. Investigating this compound could reveal similar properties.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

- Antimicrobial Efficacy :

- Antioxidant Potential :

- Anti-inflammatory Activity :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.